molecular formula C6H2BrCl2N3 B12283961 5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine

5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B12283961
M. Wt: 266.91 g/mol
InChI Key: AHSHMRVLPMSFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrolo-triazine ring system.

Chemical Reactions Analysis

5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus tribromide (PBr3), bromine (Br2), and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cancer cell survival and proliferation . Additionally, its antiviral activity is attributed to its ability to inhibit viral RNA-dependent RNA polymerase, preventing viral replication .

Properties

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

IUPAC Name

5-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-2-12-4(3)5(8)10-6(9)11-12/h1-2H

InChI Key

AHSHMRVLPMSFJP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1Br)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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